N,N-Dibenzyl-2-fluorobutan-1-amine
Description
N,N-Dibenzyl-2-fluorobutan-1-amine is a fluorinated tertiary amine characterized by two benzyl groups attached to the nitrogen atom and a fluorine substituent at the second carbon of the butan-1-amine backbone.
Properties
IUPAC Name |
N,N-dibenzyl-2-fluorobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN/c1-2-18(19)15-20(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMDZMZNYZQZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-2-fluorobutan-1-amine typically involves the fluorination of a suitable precursor, followed by amination. One common method involves the use of N-fluorobenzenesulfonimide as a fluorinating agent, which facilitates the direct fluorination of the butan-1-amine backbone . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination and amination techniques. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzyl-2-fluorobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the fluorine atom or the reduction of the benzyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines with altered substituents.
Scientific Research Applications
N,N-Dibenzyl-2-fluorobutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-2-fluorobutan-1-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The benzyl groups may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The table below compares key structural and synthetic features of N,N-Dibenzyl-2-fluorobutan-1-amine with related compounds:
Key Observations :
- Fluorine Position: The target compound’s fluorine at C2 may confer distinct electronic effects compared to C3-fluorinated analogs (e.g., N,N-Dibenzyl-3-fluoro-3-methylbutan-1-amine).
- Substituent Bulk: The dibenzyl groups in the target compound increase molecular weight (270.3 g/mol) and lipophilicity relative to mono-benzyl analogs (e.g., N-(4-fluorobenzyl)butan-2-amine, 181.3 g/mol). This bulkiness may enhance membrane permeability but reduce aqueous solubility.
- Synthetic Complexity : The moderate yield (40%) reported for N,N-Dibenzyl-3-fluoro-3-methylbutan-1-amine suggests fluorination steps may require optimization, particularly for sterically hindered substrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
